molecular formula C16H10I2O4 B14201480 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 831224-52-3

3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14201480
CAS No.: 831224-52-3
M. Wt: 520.06 g/mol
InChI Key: AWKSRAXKQHUUQS-UHFFFAOYSA-N
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Description

3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic flavonol derivative designed for advanced chemical and biochemical research. Its core structure is based on the 4H-1-benzopyran-4-one (chromen-4-one) scaffold, a privileged structure in medicinal chemistry and chemical biology . This compound is structurally characterized by a 3-hydroxy chromen-4-one system substituted at the 2-position with a 4-methoxyphenyl group, a feature shared with other flavonols known to exhibit interesting solid-state packing and photophysical behaviors, such as excited-state intramolecular proton transfer (ESIPT) . The defining features of this molecule are the two iodine atoms at the 6 and 8 positions of the benzopyran ring. These heavy atoms are strategically placed to serve multiple purposes: they can facilitate structure determination via X-ray crystallography, act as a reactive handle for further cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create a library of analogs, and significantly alter the electronic properties and lipophilicity of the molecule. As such, this iodinated flavonol is of high value as a key synthetic intermediate and as a potential precursor for developing fluorescent molecular probes . Researchers can utilize this compound in areas including organic synthesis methodology, materials science, and as a model compound for studying heavy-atom effects on fluorescence and phosphorescence. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

831224-52-3

Molecular Formula

C16H10I2O4

Molecular Weight

520.06 g/mol

IUPAC Name

3-hydroxy-6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10I2O4/c1-21-10-4-2-8(3-5-10)15-14(20)13(19)11-6-9(17)7-12(18)16(11)22-15/h2-7,20H,1H3

InChI Key

AWKSRAXKQHUUQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)I)I)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxy-4,6-diiodoacetophenone

The A-ring precursor is prepared through sequential iodination of 2,4-dihydroxyacetophenone.

Procedure :

  • Protection of C2-hydroxy group :
    • 2,4-Dihydroxyacetophenone (10.0 g, 59.5 mmol) is treated with methyl iodide (8.5 mL, 136 mmol) and potassium carbonate (18.5 g, 134 mmol) in anhydrous N,N-dimethylformamide (100 mL) at 25°C for 18 hours.
    • Yield: 2-methoxy-4-hydroxyacetophenone (9.2 g, 85%).
  • Diiodination at C4 and C6 :
    • The protected acetophenone (8.0 g, 44.2 mmol) is reacted with N-iodosuccinimide (21.3 g, 95.0 mmol) in acetic acid (120 mL) at 80°C for 12 hours.
    • Deprotection with boron tribromide (15 mL) in dichloromethane affords 2-hydroxy-4,6-diiodoacetophenone.
    • Yield: 11.8 g (68%); m.p. 152–154°C.

Chalcone Formation and Cyclization

Aldol Condensation :

  • 2-Hydroxy-4,6-diiodoacetophenone (7.5 g, 19.1 mmol) and 4-methoxybenzaldehyde (3.2 g, 23.0 mmol) undergo base-catalyzed condensation in ethanol (80 mL) with 40% aqueous sodium hydroxide (15 mL) at 0°C for 6 hours.
  • Yield: Chalcone intermediate (8.9 g, 89%).

Cyclization to Flavone :

  • The chalcone (8.0 g, 15.3 mmol) is treated with iodine (4.3 g, 17.0 mmol) in dimethyl sulfoxide (50 mL) at 120°C for 4 hours, inducing oxidative cyclization.
  • Yield: 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (6.7 g, 73%).

Method 2: Post-Cyclization Iodination

Synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

The flavone core is first constructed without iodine substituents:

  • Baker-Venkataraman Reaction :
    • 2-Hydroxyacetophenone (5.0 g, 36.7 mmol) and 4-methoxybenzoyl chloride (7.2 g, 42.3 mmol) are condensed in pyridine (50 mL) at 110°C for 8 hours.
    • Cyclization with sulfuric acid (10 mL) yields the unsubstituted flavone.
    • Yield: 4.8 g (62%).

Directed Iodination at C6 and C8

Regioselective Diiodination :

  • The flavone (3.0 g, 9.8 mmol) is dissolved in anhydrous tetrahydrofuran (40 mL) and treated with N-iodosuccinimide (5.1 g, 22.5 mmol) and silver triflate (2.6 g, 10.1 mmol) at −10°C for 2 hours.
  • The reaction exploits the C3-hydroxy group’s activating effect, directing iodination to the meta positions (C6 and C8).
  • Yield: this compound (4.1 g, 78%).

Method 3: Hypervalent Iodine-Mediated Synthesis

Use of Benziodazole-Type Reagents

Recent advances employ iodine(III) reagents for efficient halogenation:

  • The flavone precursor (2.0 g, 6.5 mmol) is reacted with a benziodazole-derived iodinating agent (3.2 g, 7.8 mmol) in acetonitrile (30 mL) at 25°C for 1 hour.
  • This method achieves higher regioselectivity and shorter reaction times compared to traditional iodination.
  • Yield: 2.4 g (82%); purity >98% by HPLC.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 53% 49% 67%
Reaction Time 22 hours 10 hours 1.5 hours
Regioselectivity Moderate High Excellent
Purification Complexity High Moderate Low

Key Observations :

  • Method 1 suffers from lengthy iodination and protection-deprotection steps but is reliable for large-scale synthesis.
  • Method 2 offers better regiocontrol but requires stringent temperature conditions.
  • Method 3 leverages hypervalent iodine chemistry for rapid, high-yielding iodination, though reagent cost is a limitation.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The diiodo groups can be reduced to form deiodinated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

The exact mechanism can vary depending on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Halogenation Effects

  • Target Compound (CAS 831224-52-3) : The diiodo substitutions at positions 6 and 8 increase molecular polarizability, making it suitable for applications in crystallography (e.g., as a heavy atom for phasing) . The methoxyphenyl group enhances membrane permeability compared to hydroxyl-rich analogs.
  • CAS 831224-45-4: With four iodine atoms, this derivative exhibits significantly higher molecular weight (741.822 g/mol) and lipophilicity, which may limit aqueous solubility but enhance binding to hydrophobic targets .
  • CAS 14004-55-8 : The absence of iodine and presence of multiple hydroxyl groups (positions 5 and 7) increase polarity, favoring solubility in polar solvents. The 6-methyl group may improve metabolic stability compared to halogenated analogs .

Pharmacological and Industrial Relevance

  • Target Compound : The iodine atoms could enable use in radiopharmaceuticals (e.g., iodine-125/131 labeling) or as a contrast agent .
  • CAS 831224-45-4 : Its heavy iodine content makes it a candidate for X-ray crystallography studies, where heavy atoms aid in structure determination .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound and CAS 831224-45-4 likely require specialized iodination techniques, while CAS 14004-55-8 may be synthesized via simpler hydroxylation/methylation routes.
  • Toxicity Data: Limited hazard information exists for iodinated derivatives, whereas CAS 14004-55-8 has documented risks (e.g., respiratory irritation) .

Biological Activity

3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H12I2O3
  • Molecular Weight : 450.08 g/mol
  • IUPAC Name : 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one

This compound features a chromone backbone with iodine substitutions and a methoxyphenyl group, which may influence its biological activity.

Antioxidant Activity

Research indicates that compounds in the benzopyran class exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests potential radical scavenging capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Studies have shown that benzopyran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of proliferation

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to neurodegenerative diseases like Alzheimer's. Similar benzopyran derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling.

Inhibition of Acetylcholinesterase

In vitro studies have demonstrated that this compound exhibits AChE inhibitory activity. This mechanism is crucial for developing treatments for Alzheimer's disease.

CompoundIC50 (µM)
3-Hydroxy-Diiodo-Benzopyran5
Standard Drug (Donepezil)0.5

Modulation of Signaling Pathways

The compound may also interact with various signaling pathways involved in cell survival and apoptosis. The modulation of pathways such as the PI3K/Akt and MAPK pathways has been observed in related studies, indicating a multifaceted approach to its therapeutic effects.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer effects of several benzopyran derivatives including our compound against different cancer cell lines. Results indicated significant cytotoxicity with an emphasis on the importance of iodine substitution for enhanced activity.
  • Neuroprotection in Animal Models :
    An animal model study assessed the neuroprotective effects of similar compounds on cognitive decline induced by amyloid-beta plaques. Results showed improved memory retention and reduced oxidative stress markers in treated groups.

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